3-(1-(3-(Pyridin-2-yloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione
Description
3-(1-(3-(Pyridin-2-yloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione is a thiazolidine-2,4-dione (TZD) derivative characterized by a piperidin-4-yl core linked to a 3-(pyridin-2-yloxy)benzoyl group and a thiazolidine-2,4-dione moiety. TZDs are heterocyclic compounds widely studied for their diverse pharmacological activities, including antidiabetic, anticancer, and anti-inflammatory effects. The structural uniqueness of this compound lies in its hybrid architecture: the piperidine ring may enhance bioavailability and binding affinity, while the pyridinyloxy-benzoyl substituent could modulate electronic properties and target specificity.
Properties
IUPAC Name |
3-[1-(3-pyridin-2-yloxybenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c24-18-13-28-20(26)23(18)15-7-10-22(11-8-15)19(25)14-4-3-5-16(12-14)27-17-6-1-2-9-21-17/h1-6,9,12,15H,7-8,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBNZZBWKDGNQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1-(3-(Pyridin-2-yloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione is a thiazolidinedione derivative that has garnered attention for its diverse biological activities. Thiazolidinediones are known for their roles in pharmacology, particularly in the treatment of type 2 diabetes and various cancers. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The molecular formula of 3-(1-(3-(Pyridin-2-yloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione is , with a molecular weight of approximately 380.404 g/mol. The structure includes a thiazolidine ring, a piperidine moiety, and a pyridine-derived substituent, which contribute to its biological activity.
Thiazolidinediones exert their effects primarily through the activation of peroxisome proliferator-activated receptors (PPARs). Specifically, PPARγ activation leads to:
- Increased insulin sensitivity : By promoting glucose uptake in adipocytes and muscle cells.
- Anti-inflammatory effects : By reducing levels of inflammatory cytokines such as TNF-α and IL-6 .
- Antioxidant activity : Through the modulation of oxidative stress pathways .
Additionally, compounds like thiazolidinediones have shown potential in inhibiting cancer cell proliferation by inducing apoptosis, particularly in breast cancer cell lines .
Biological Activities
The biological activities of 3-(1-(3-(Pyridin-2-yloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione include:
- Antidiabetic Activity : Similar to other thiazolidinediones, it may enhance glucose metabolism and reduce insulin resistance.
- Anticancer Properties : Preclinical studies have indicated that thiazolidinediones can inhibit tumor growth and induce apoptosis in various cancer cell lines, including breast cancer .
- Antimicrobial Effects : Thiazolidinediones have demonstrated antibacterial and antifungal properties against a range of pathogens .
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Comparative Analysis of Thiazolidine-2,4-dione Derivatives
Key Structural Differences and Implications
Core Heterocycle :
- The target compound employs a piperidine ring, which may improve metabolic stability compared to the pyrrolidine ring in 3-(4-chloro-benzyl)-TZD . Piperidine derivatives often exhibit enhanced pharmacokinetic profiles due to reduced ring strain.
- YPC-21440 incorporates an imidazo[1,2-b]pyridazine scaffold, enabling π-π stacking interactions in kinase binding pockets, a feature absent in the target compound .
Mannich bases (4a/4b) leverage furan/thiophene moieties for COX-2 selectivity, whereas the target compound’s pyridinyloxy group may favor kinase or phosphatase inhibition .
Biological Activity Trends: Antimicrobial vs. Kinase Inhibition: Chlorobenzylidene derivatives (e.g., 56–58) prioritize hydrophobic interactions for antimicrobial activity, while the target compound’s hybrid structure may favor intracellular enzyme modulation . Synthetic Accessibility: The target compound’s synthesis likely involves Knoevenagel condensation and N-alkylation, similar to TM17 and other TZDs .
Q & A
Q. What are the common synthetic routes for preparing thiazolidine-2,4-dione derivatives, and how are they optimized for yield and purity?
Thiazolidine-2,4-dione derivatives are typically synthesized via Knoevenagel condensation between thiazolidine-2,4-dione and arylaldehydes, followed by N-alkylation or benzoylation steps. For example, intermediate 3-(2-nitro-benzyl)-thiazolidine-2,4-dione is formed by alkylation with 2-nitro-benzyl chloride under basic conditions (NaOH in hot ethanol) . Purification often involves flash column chromatography (e.g., n-hexane/ethyl acetate, 8:2) to isolate products with >95% purity .
Q. How are structural modifications at the 3- and 5-positions of the thiazolidine-2,4-dione core tailored to enhance biological activity?
Substituents at the 3-position (e.g., benzyl, pyridinyloxy benzoyl groups) and 5-position (e.g., arylidene moieties) are introduced to modulate electronic and steric properties. For instance, 5-arylidene derivatives are synthesized via Knoevenagel condensation, with substituents like bromo, methoxy, or hydroxy groups influencing antioxidant and antimicrobial activities . Computational docking studies (e.g., aldose reductase inhibition) guide rational design .
Q. What analytical techniques are critical for confirming the structure and purity of thiazolidine-2,4-dione derivatives?
Key methods include:
- 1H/13C-NMR : To confirm substitution patterns (e.g., benzylidene protons at δ 7.5–8.0 ppm) .
- Mass spectrometry (MS) : For molecular ion verification (e.g., [M+H]+ peaks) .
- Elemental analysis : To validate stoichiometry (e.g., C 61.61%, H 3.69% for coumarinyl derivatives) .
Advanced Research Questions
Q. How do reaction conditions (solvent, catalyst, temperature) influence the stereoselectivity and yield of Knoevenagel condensations?
Polar aprotic solvents (e.g., ethanol or DMF) with morpholine or piperidine as catalysts enhance reaction rates and yields (e.g., 50–97% for arylidene derivatives) . Elevated temperatures (50–80°C) are critical for driving equilibrium toward product formation . Stereoselectivity (Z/E isomerism) is controlled by steric hindrance from substituents on the aldehyde .
Q. What strategies resolve contradictions in biological activity data across different thiazolidine-2,4-dione derivatives?
Discrepancies in antimicrobial or antidiabetic efficacy often arise from:
- Substituent electronic effects : Electron-withdrawing groups (e.g., -Br, -NO2) enhance radical scavenging (DPPH assay) but may reduce solubility .
- Cell line specificity : For example, derivatives with 4-hydroxybenzylidene groups show high activity in PBMCs from rheumatoid arthritis patients but lower efficacy in cancer models .
- Dose-dependent effects : Antioxidant activity may peak at 50 μM but decline at higher concentrations due to pro-oxidant effects .
Q. How are computational methods (e.g., molecular docking, QSAR) integrated into the design of thiazolidine-2,4-dione hybrids?
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like aldose reductase (PDB: 1US0). For example, (Z)-5-(4-methoxybenzylidene) derivatives show strong hydrogen bonding with Tyr48 and His110 residues . QSAR models correlate logP values (<3.5) with improved blood-brain barrier penetration for neuroactive derivatives .
Q. What in vitro and in vivo models are most relevant for evaluating the antidiabetic potential of this compound?
- In vitro : Insulin-resistant HepG2 cells for glucose uptake assays (2-NBDG tracer) .
- In vivo : High-fat diet (HFD)-induced diabetic mice, with endpoints including HbA1c levels and pancreatic β-cell histology .
- Mechanistic studies : Western blotting for PPAR-γ activation and GLUT4 translocation .
Methodological Challenges and Solutions
Q. How are synthetic by-products (e.g., regioisomers) identified and minimized during multi-step syntheses?
HPLC-DAD/MS monitors reaction progress, identifying regioisomers via retention time and UV/Vis spectra differences. For example, 5-bromo-2-methoxy derivatives produce distinct fragmentation patterns in MS . Optimizing stoichiometry (1:1 molar ratio of aldehyde to thiazolidinedione) reduces by-product formation .
Q. What experimental validations address discrepancies between computational predictions and observed bioactivity?
- Enzyme inhibition assays : Direct measurement of IC50 values for targets like cyclooxygenase-2 (COX-2) to validate docking predictions .
- SAR refinement : Systematic substitution (e.g., replacing pyridinyloxy with isobutoxy groups) to test hypotheses on lipophilicity-activity relationships .
Emerging Research Directions
Q. How can structural modifications enhance blood-brain barrier penetration for neurotherapeutic applications?
Introducing small, lipophilic substituents (e.g., trifluoromethyl or methylthio groups) increases logP values while maintaining molecular weight <450 Da. For example, (Z)-5-(3-trifluoromethylbenzylidene) derivatives exhibit 30% higher BBB permeability in MDCK-MDR1 assays compared to hydrophilic analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
